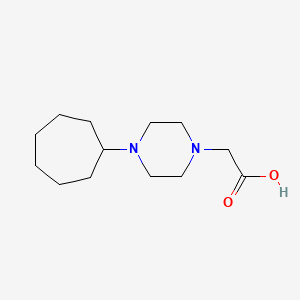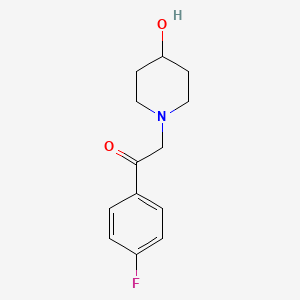
2-(4-Cycloheptylpiperazin-1-yl)acetic acid
Vue d'ensemble
Description
2-(4-Cycloheptylpiperazin-1-yl)acetic acid, also known as CHPA, is a cyclic piperidine-based compound that has been studied for its potential applications in scientific research. CHPA is a cyclic piperidine derivative with a piperazin-1-yl group attached to the 4-position of the cycloheptyl ring. It has been studied for its potential applications in medicinal chemistry, organic synthesis, and biochemistry. CHPA has also been studied for its potential applications in the field of drug discovery and development.
Applications De Recherche Scientifique
Energetic Materials Synthesis
2-(5-Nitroiminotetrazol-1-yl)acetic acid, a structurally similar compound, has been synthesized for the creation of energetic materials. These materials, comprising nitroiminotetrazolate salts with carboxylate anions, have been characterized for their spectroscopic properties, crystal structures, and detonation characteristics (Joo et al., 2012).
Synthesis of Triazoles
Studies on esters of 2-(1,2,4-triazoles-3-iltio)acetic acids, which exhibit various biological activities, indicate their potential in the synthesis of amides and other complex structures (Salionov, 2015).
Intermolecular Ugi Reaction
2-(3-Chloro-2-formyl-1H-indol-1-yl) acetic acid, another similar compound, is utilized in the Ugi reaction to produce indoloketopiperazine derivatives, highlighting its role in novel synthetic pathways (Ghandi et al., 2012).
Synthesis of Hexahydroindoles
Acetal-protected (2,4-dioxocyclohex-1-yl)acetic acid derivatives, related to the compound , have been used to synthesize 2,6-dioxo-1,2,3,4,5,6-hexahydroindoles, serving as intermediates in alkaloid synthesis (Juma et al., 2008).
Schiff Base Ligand Synthesis
The synthesis of Schiff base ligands using amino acids such as [1-(aminomethyl)cyclohexyl]acetic acid has been explored for their coordination with metal ions, demonstrating potential applications in material science and catalysis (Ikram et al., 2015).
Synthesis of Benzo and Thiophene Derivatives
Compounds like 2-methyl-4-(4-methylpiperazin-1-yl)-10H-benzo[5,6]cyclohepta[1,2-b]thiophene demonstrate the utility of similar structures in the synthesis of complex organic molecules, which could have various applications in pharmaceuticals and materials science (Kohara et al., 2002).
Aldose Reductase Inhibitors
(4-Oxo-2-thioxothiazolidin-3-yl)acetic acids, structurally related to 2-(4-Cycloheptylpiperazin-1-yl)acetic acid, have been identified as potent inhibitors of aldose reductase, an enzyme involved in diabetic complications, showcasing their potential in therapeutic applications (Kučerová-Chlupáčová et al., 2020).
Acylation Studies
Research on acylation reactions using acids similar to this compound contributes to the understanding of reaction mechanisms and the synthesis of novel compounds in organic chemistry (Arutjunyan et al., 2013).
Coordination Chemistry
The reaction of 2-(1H-imidazol-1-yl)acetic acid with metal ions provides insights into coordination chemistry and the design of metal-organic frameworks or catalysts (Gan & Tang, 2011).
Propriétés
IUPAC Name |
2-(4-cycloheptylpiperazin-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c16-13(17)11-14-7-9-15(10-8-14)12-5-3-1-2-4-6-12/h12H,1-11H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLMMSMJCWDDWFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CCN(CC2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1466291.png)


![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidin-3-ol](/img/structure/B1466295.png)




![N-{4-[2-(4-Piperidinyl)ethoxy]phenyl}acetamide hydrochloride](/img/structure/B1466302.png)
![4-[2-(4-Bromo-2-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1466303.png)



